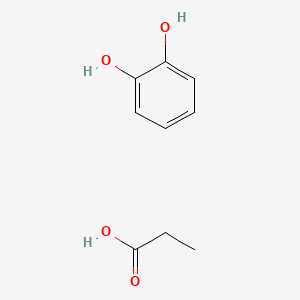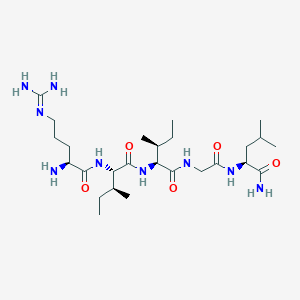![molecular formula C9H12O2 B12593024 Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid CAS No. 349129-52-8](/img/structure/B12593024.png)
Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[3210~3,6~]octane-2-carboxylic acid is a unique and structurally complex organic compound It is characterized by its tricyclic framework, which includes a cyclobutane ring fused to a bicyclo[321]octane system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid typically involves a series of cyclization reactions. One common method includes the homoallylic cyclization of a suitable precursor, which leads to the formation of the tricyclic core . The reaction conditions often require the use of catalysts such as boron trifluoride etherate and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis methods, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mécanisme D'action
The mechanism by which tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s rigid structure allows it to fit into specific binding sites, influencing the activity of these targets. The pathways involved often include signal transduction and metabolic processes, which can be modulated by the compound’s presence .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.2.1]octane: Shares a similar bicyclic framework but lacks the additional cyclobutane ring.
Tricyclo[3.2.1.0~2,4~]octane: Another tricyclic compound with a different arrangement of rings and substituents.
Uniqueness
Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid is unique due to its specific ring strain and the presence of the carboxylic acid group, which provides additional reactivity and potential for functionalization. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for developing new synthetic methodologies.
Propriétés
Numéro CAS |
349129-52-8 |
|---|---|
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
tricyclo[3.2.1.03,6]octane-2-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c10-9(11)8-5-1-4-2-7(8)6(4)3-5/h4-8H,1-3H2,(H,10,11) |
Clé InChI |
CLBJSSKLHAVTRP-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3C2CC1C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Bromomethyl)-N-[(4-fluorophenyl)methyl]-3-nitrobenzamide](/img/structure/B12592941.png)
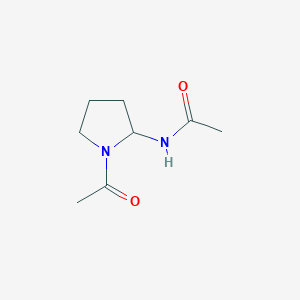

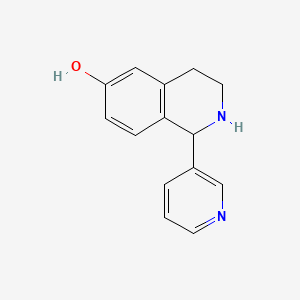

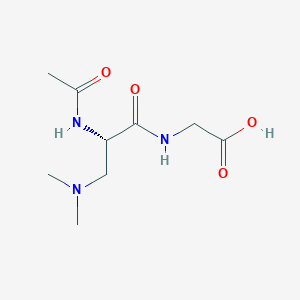
![1-[2-(Cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-1H-pyrrole-2,5-dione](/img/structure/B12592985.png)
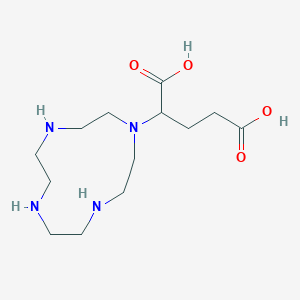
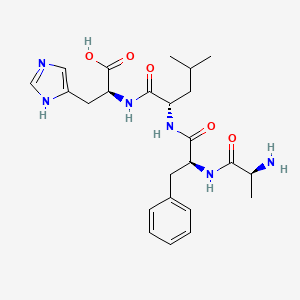
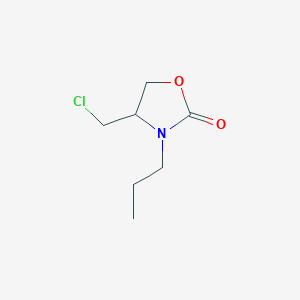
![3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione](/img/structure/B12593008.png)
![Acetamide,N-(cyclohexylmethyl)-2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12593011.png)
